
E4CPG
Structure
2D Structure

3D Structure
Eigenschaften
IUPAC Name |
4-(1-amino-1-carboxypropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFWRHRHFRLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs) and their Classification
mGluRs are classified into three groups (Group I, Group II, and Group III) based on their sequence similarity, pharmacological properties, and the intracellular signaling pathways they activate. wikipedia.orgabcam.cntaylorandfrancis.comguidetopharmacology.org This classification has been instrumental in defining pharmacological functions linked to different receptors within each group. guidetopharmacology.org
Group I mGluRs, comprising mGluR1 and mGluR5, are primarily located postsynaptically. abcam.cnnih.gov They are typically coupled to Gαq proteins, leading to the activation of phospholipase C (PLC). abcam.cnguidetopharmacology.orgnih.gov This activation results in the hydrolysis of phosphoinositide phospholipids, generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 can trigger the release of intracellular calcium ions, while DAG activates protein kinase C (PKC). wikipedia.orgabcam.cn Group I mGluRs are generally associated with increasing neuronal excitability and play significant roles in various forms of synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP). wikipedia.orghellobio.comnih.govmdpi.com They can also modulate the activity of other receptors, such as NMDA receptors, potentially influencing processes like excitotoxicity. wikipedia.org
Group II mGluRs, consisting of mGluR2 and mGluR3, are coupled to Gαi/o proteins. abcam.cnguidetopharmacology.orgnih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, thereby reducing the formation of cyclic adenosine (B11128) monophosphate (cAMP) and limiting downstream protein kinase A (PKA) activation. wikipedia.orgabcam.cnwikipedia.orgnih.gov Group II mGluRs are often found presynaptically, where they function as autoreceptors to inhibit the release of neurotransmitters, including glutamate. wikipedia.orgnih.govwikipedia.orgnih.govfrontiersin.org They are generally associated with suppressing neuronal excitability and are involved in modulating synaptic plasticity, particularly LTD. wikipedia.orghellobio.comfrontiersin.org
Group III mGluRs include mGluR4, mGluR6, mGluR7, and mGluR8. wikipedia.orgabcam.cntaylorandfrancis.com Similar to Group II receptors, most Group III mGluRs are coupled to Gαi/o proteins and inhibit adenylyl cyclase, leading to decreased cAMP levels. wikipedia.orgabcam.cnnih.govnih.gov These receptors are also primarily located presynaptically and contribute to the inhibition of neurotransmitter release. wikipedia.orgabcam.cnnih.govfrontiersin.org While mGluR6 is predominantly localized to the retina, mGluR4 and mGluR7 are widely distributed in the brain, and mGluR8 is found at lower levels in specific brain regions. abcam.cn Group III mGluRs are implicated in modulating synaptic transmission and have been linked to processes such as synaptic remodeling. abcam.cnnih.gov
Historical Context of E4CPG Discovery and Initial Characterization
This compound, also known as (RS)-α-Ethyl-4-carboxyphenylglycine, emerged as a research tool during investigations into the structure-activity relationships of phenylglycine derivatives acting at metabotropic glutamate receptors. caymanchem.comrndsystems.comhellobio.commedchemexpress.comscispace.com Early studies aimed to synthesize and characterize compounds that could selectively interact with different mGluR subtypes to help elucidate their distinct roles in neurobiological processes. scispace.com this compound was identified as a novel compound exhibiting antagonist properties at certain mGluR groups. rndsystems.comhellobio.com Its initial characterization involved evaluating its effects on intracellular signaling pathways linked to mGluRs, such as the inhibition of inositol phosphate (B84403) accumulation and the prevention of changes in cAMP levels in cells expressing specific mGluR subtypes. caymanchem.com
This compound as a Research Tool in Glutamatergic Neuroscience
This compound has served as a valuable pharmacological tool for researchers investigating the functions of metabotropic glutamate receptors, particularly Group I and Group II mGluRs. hellobio.commedchemexpress.comtocris.comhoelzel-biotech.compnas.orgjneurosci.org Its utility stems from its ability to antagonize the activity of these receptor groups, allowing researchers to probe the physiological roles mediated by Group I and Group II mGluRs in various neuronal circuits and processes. medchemexpress.compnas.orgjneurosci.org
Studies utilizing this compound have contributed to understanding the involvement of Group I and Group II mGluRs in synaptic plasticity, such as long-term potentiation in hippocampal interneurons. pnas.orgnih.gov For instance, research has shown that this compound can block LTP induced under specific experimental conditions, suggesting a requirement for Group I/II mGluR activation in this form of plasticity. pnas.org Furthermore, this compound has been employed in studies examining the interaction between metabotropic and ionotropic glutamate receptors, revealing how mGluRs can modulate the function of NMDA receptors and influence calcium dynamics in neurons. jneurosci.orgnih.gov Experiments using this compound have indicated that Group II mGluRs can influence calcium influx mediated by NMDA receptors and affect glutamate-induced currents. jneurosci.org The use of this compound, often alongside other selective mGluR ligands, has been crucial for dissecting the complex contributions of different mGluR subtypes to neuronal signaling and behavior. pnas.orgjneurosci.org
While this compound is characterized as a Group I/Group II mGluR antagonist, some research specifically highlights its activity at mGluR1 and mGluR2, or mGluR2 and mGluR5. caymanchem.comhellobio.commedchemexpress.com For example, studies have shown this compound inhibits L-glutamate-induced increases in inositol phosphate levels in cells expressing mGluR1 and prevents forskolin-induced decreases in cAMP levels in cells expressing mGluR2. caymanchem.com This suggests a profile that includes antagonism of both Group I (mGluR1) and Group II (mGluR2) receptors. caymanchem.com Other sources indicate its use as a Group I/II antagonist more broadly or specifically mention effects on mGluR2 and mGluR3, or mGluR5. hellobio.commedchemexpress.comscbt.comscbt.comscbt.com This highlights the importance of considering the specific experimental context and reported selectivity when interpreting results obtained with this compound.
The application of this compound in research has provided valuable insights into the diverse functions of mGluRs in modulating synaptic transmission, neuronal excitability, and plasticity, contributing to the broader understanding of glutamatergic neurotransmission in the central nervous system.
Here is a summary of some research findings involving this compound:
Study Context | This compound Concentration/Application | Key Finding | Receptor(s) Implicated (Based on Study) | Source |
Rat cortical mGluR binding | 0.367 mM (KB value) | Acts at rat cortical mGluR. | mGluR (general) | medchemexpress.com |
Inhibition of LTD in rat hippocampus | 35 nM (i.c.v.) | Completely blocks LTD induced by Group I mGluR agonist DHPG. | Group I mGluR | medchemexpress.commedchemexpress.com |
Modulation of glutamate-induced nociception (mouse) | 1-10 µmol/paw (i.pl.) | Significantly inhibits nociception (maximal inhibition 48%). | Not specified (context of glutamate) | caymanchem.commedchemexpress.commedchemexpress.com |
Modulation of glutamate-induced nociception (mouse) | 3-30 nmol/site (i.t.) | Significantly inhibits nociception (maximal inhibition 49%). | Not specified (context of glutamate) | medchemexpress.commedchemexpress.com |
Modulation of glutamate-induced nociception (mouse) | 1-10 nmol/site (i.c.v.) | Significantly inhibits nociception (maximal inhibition 40%). | Not specified (context of glutamate) | medchemexpress.commedchemexpress.com |
Blockade of LTP in hippocampal interneurons | 500 µM | Blocked LTP induced by theta burst stimulation paired with depolarization. | Group I/II mGluR | pnas.org |
Effects on glutamate current in Xenopus neurons | 0.5 mM | Increased peak glutamate-induced current; when co-applied with CNQX, decreased current and slowed decay. | Type II mGluR | jneurosci.org |
Inhibition of InsP levels in CHO cells | 1 mM | Inhibits L-glutamate-induced increases in inositol phosphate levels. | mGluR1 | caymanchem.com |
Prevention of cAMP decrease in CHO cells | 1 mM | Prevents forskolin-induced decreases in cAMP levels. | mGluR2 | caymanchem.com |
Blockade of synaptically evoked Ca2+ transients in hippocampal interneurons | Not specified (present) | Antagonized slow postsynaptic inward currents and Ca2+ transients evoked by repetitive synaptic stimulation in the absence of ionotropic transmission. | mGluRs (this compound sensitive, likely Group I/II) | nih.gov |
Pharmacology of E4cpg
E4CPG as a Group I/Group II Metabotropic Glutamate (B1630785) Receptor Antagonist
This compound is classified as an antagonist of both Group I and Group II metabotropic glutamate receptors medchemexpress.comcaymanchem.commedchemexpress.comglpbio.cnmedchemexpress.comtocris.comrndsystems.comprobechem.commedchemexpress.com. It has been noted as a novel antagonist in this category, demonstrating greater potency compared to (RS)-MCPG tocris.comrndsystems.com. Research indicates that this compound can inhibit the paired-pulse ratio of monosynaptic inhibitory postsynaptic currents (IPSC) potentiation medchemexpress.commedchemexpress.commedchemexpress.com. The metabotropic glutamate receptors are broadly divided into three groups based on sequence homology, signal transduction pathways, and pharmacological properties. Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq proteins, leading to the activation of phospholipase C. Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are generally found presynaptically and are coupled to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase nih.govtocris.comwindows.net. This compound's activity across both Group I and Group II receptors highlights its broad inhibitory profile within these classes.
Antagonism of mGluR1
This compound functions as an antagonist at the mGluR1 subtype, a member of the Group I mGluRs caymanchem.comglpbio.cntocris.comsapphire-usa.com. Studies using Chinese hamster ovary (CHO) cells expressing mGluR1 have shown that this compound at a concentration of 1 mM inhibits the increase in inositol (B14025) phosphate (B84403) (InsP) levels induced by L-glutamate caymanchem.comsapphire-usa.comcaymanchem.com. This indicates that this compound can block the typical downstream signaling pathway activated by mGluR1. Furthermore, this compound has been observed to prevent high-frequency stimulation (HFS)-induced potentiation of action potential-dependent calcium transients (AP-CaT), an effect mediated by Group I mGluRs, including mGluR1 nih.govfrontiersin.org.
Antagonism of mGluR2
In addition to its effects on mGluR1, this compound also acts as an antagonist at the mGluR2 subtype, which belongs to the Group II mGluRs caymanchem.comglpbio.cntocris.comsapphire-usa.com. Research involving CHO cells expressing mGluR2 has demonstrated that this compound (1 mM) prevents the decrease in cyclic AMP (cAMP) levels induced by forskolin (B1673556) caymanchem.comcaymanchem.com. This finding is consistent with this compound blocking the inhibitory effect of mGluR2 activation on adenylyl cyclase, a characteristic signaling pathway for Group II mGluRs. While the majority of sources identify this compound as an mGluR2 antagonist, one source describes it as a selective mGluR-2 agonist scbt.com. However, the predominant body of research supports its antagonist role at mGluR2.
Modulation of mGluR3
This compound has been described as a selective modulator of the mGluR3 receptor, another member of the Group II mGluRs scbt.com. Its modulatory action is characterized by the ability to stabilize receptor conformations scbt.com. This stabilization may facilitate allosteric interactions, potentially enhancing the affinity of the receptor for endogenous ligands scbt.com. This compound is listed among compounds that inhibit mGluR3 activity scbt.com.
Modulation of mGluR5
This compound also functions as a selective modulator of the mGluR5 receptor, a key component of the Group I mGluRs scbt.com. Its interaction with mGluR5 involves stabilizing specific receptor conformations scbt.com. This modulation impacts intracellular signaling pathways, particularly those related to phosphoinositide turnover scbt.com. As observed with mGluR1, this compound has been shown to prevent HFS-induced AP-CaT potentiation that is mediated by Group I mGluRs, including mGluR5 nih.govfrontiersin.org. This compound is included in lists of mGluR5 inhibitors scbt.com.
Receptor Binding and Selectivity Profiles of this compound
The receptor binding and selectivity profiles of this compound are crucial for understanding its pharmacological effects. This compound exhibits selectivity for certain mGluR subtypes over others. At a concentration of 1 mM, this compound has been shown to be selective for mGluR1 and mGluR2 over mGluR6 caymanchem.comsapphire-usa.comcaymanchem.com. While some sources describe it as a non-selective group I/group II antagonist probechem.com, the reported selectivity over mGluR6 at a specific concentration provides insight into its differential activity across the mGluR family.
Affinity at Rat Cortical mGluRs (KB value: 0.367 mM)
Studies investigating the affinity of this compound at rat cortical mGluRs have determined a KB value. The KB value represents the equilibrium dissociation constant for an antagonist and is an indicator of its affinity for the receptor. A lower KB value signifies higher affinity. This compound acts at rat cortical mGluR with a reported KB value of 0.367 mM medchemexpress.comscispace.com. One study specifies this value as 0.367 ± 0.2 mM scispace.com. This data point is significant for characterizing the potency of this compound in blocking mGluR activity in this tissue.
Table 1: Affinity of this compound at Rat Cortical mGluRs
Receptor Type | Tissue Source | KB Value (mM) |
Rat Cortical mGluRs | Rat Cerebral Cortex | 0.367 medchemexpress.comscispace.com |
Rat Cortical mGluRs | Rat Cerebral Cortex | 0.367 ± 0.2 scispace.com |
Table 2: Selectivity of this compound
Concentration | Selective For | Over | Source |
1 mM | mGluR1, mGluR2 | mGluR6 | caymanchem.comsapphire-usa.comcaymanchem.com |
Selectivity over mGluR6
Research indicates that this compound exhibits selectivity for mGluR1 and mGluR2 over mGluR6 at a concentration of 1 mM caymanchem.comcaymanchem.comsapphire-usa.comvincibiochem.it. While this compound is broadly classified as a group I/group II mGluR antagonist, this specific finding highlights a differential activity profile among the mGluR subtypes, showing reduced activity at mGluR6 compared to mGluR1 and mGluR2.
Comparative Analysis with Other mGluR Antagonists (e.g., (RS)-MCPG)
This compound is described as being more potent than (RS)-MCPG (also known as (RS)-α-Methyl-4-carboxyphenylglycine) as a group I/group II metabotropic glutamate receptor antagonist rndsystems.comtocris.comtargetmol.comadooq.com. (RS)-MCPG is characterized as a non-selective group I and II mGluR antagonist hellobio.combio-techne.comtocris.com.
Here is a comparative overview based on available information:
Feature | This compound | (RS)-MCPG |
Classification | Group I/Group II mGluR antagonist | Non-selective Group I & II mGluR antagonist hellobio.combio-techne.comtocris.com |
Potency | More potent than (RS)-MCPG rndsystems.comtocris.comtargetmol.comadooq.com | Less potent than this compound rndsystems.comtocris.comtargetmol.comadooq.com |
Selectivity over mGluR6 | Selective over mGluR6 at 1 mM caymanchem.comcaymanchem.comsapphire-usa.comvincibiochem.it | Information not explicitly found in provided snippets |
PubChem CID | 3937355 tocris.comnih.gov | 1222 hellobio.combio-techne.comtocris.comzhanggroup.org |
Studies comparing this compound and (RS)-MCPG have investigated their effects on various physiological processes mediated by mGluRs. For instance, both this compound and MCPG have been shown to block long-term potentiation (LTP) induced by theta burst stimulation in hippocampal interneurons, indicating their antagonistic action on mGluRs involved in synaptic plasticity pnas.org.
Allosteric Modulation and Conformational Dynamics Induced by this compound
Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs) that function as dimers and undergo conformational changes upon ligand binding, coupling extracellular ligand binding domains to transmembrane domains to drive intracellular signaling biorxiv.orgelifesciences.org. Allosteric modulators bind to sites distinct from the orthosteric ligand binding site and can influence receptor activation and conformational dynamics biorxiv.orgelifesciences.orgelifesciences.org.
This compound has been described as a selective modulator of mGluR-3, characterized by its ability to stabilize receptor conformations scbt.com. It is also mentioned as a selective modulator of the mGluR-5 receptor, distinguished by its capacity to stabilize specific receptor conformations scbt.com. This suggests that this compound can influence the dynamic structural states of these receptors.
Stabilization of Receptor Conformations
The ability of this compound to stabilize specific receptor conformations is noted for both mGluR-3 and mGluR-5 scbt.comscbt.com. This stabilization is a key aspect of how modulators can influence receptor function, potentially by locking the receptor in a particular state (e.g., inactive or a specific active conformation) elifesciences.orgnih.goveur.nl. The binding mechanism of this compound at mGluR-5 is suggested to involve unique hydrogen bonding and hydrophobic interactions that fine-tune receptor activity scbt.com.
Influence on Receptor Affinity for Endogenous Ligands
This compound's role as a modulator that stabilizes receptor conformations can facilitate allosteric interactions, potentially enhancing the receptor's affinity for endogenous ligands scbt.com. This suggests that even though this compound is an antagonist, its binding at an allosteric site could indirectly influence how readily the natural ligand (glutamate) binds to the orthosteric site, depending on the specific mGluR subtype and the nature of the allosteric interaction. While direct experimental data detailing this compound's specific influence on the affinity of endogenous ligands across various mGluR subtypes was not extensively found in the provided snippets, the description of its allosteric modulation and stabilization of conformations implies such an effect is possible, consistent with the known mechanisms of allosteric modulators on GPCRs biorxiv.orgelifesciences.org.
Molecular Mechanisms of Action of E4cpg
Interaction with G-Protein Coupled Receptors (GPCRs) and G-Proteins
Metabotropic glutamate (B1630785) receptors (mGluRs) are GPCRs that play crucial roles in modulating neurotransmission in the central nervous system scbt.com. E4CPG functions as an antagonist of Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) mGluRs caymanchem.comadooq.commedchemexpress.comarctomsci.commedchemexpress.com. While some sources indicate this compound as a selective mGluR2 agonist or a selective modulator of mGluR3 and mGluR5, the predominant finding is its antagonist activity at Group I and II mGluRs caymanchem.comscbt.comscbt.comscbt.com. Specifically, this compound is reported as an antagonist of mGluR1 and mGluR2, showing selectivity over mGluR6 caymanchem.comcaymanchem.comsapphire-usa.com. The interaction of agonists with mGluRs leads to conformational changes that trigger signaling via G proteins genecards.orggenecards.orgslideshare.net.
Modulation of Downstream Signaling Pathways
The binding of this compound to mGluRs influences various intracellular signaling cascades that are typically modulated by these receptors.
Inhibition of Inositol (B14025) Phosphate (B84403) (InsP) Accumulation (mGluR1)
Group I mGluRs (mGluR1 and mGluR5) are coupled to the phospholipase C (PLC) pathway, and their activation leads to the accumulation of inositol phosphate (InsP) genecards.orggenecards.orgnih.gov. This compound has been shown to inhibit L-glutamate-induced increases in inositol phosphate levels in Chinese hamster ovary (CHO) cells expressing mGluR1 caymanchem.comcaymanchem.comsapphire-usa.com. This indicates that this compound, as an antagonist of mGluR1, blocks the downstream signaling cascade initiated by mGluR1 activation that involves PLC and InsP accumulation.
Prevention of Forskolin-Induced Decreases in cAMP Levels (mGluR2)
Group II and Group III mGluRs are typically coupled to Gi/o proteins, and their activation leads to a decrease in cyclic AMP (cAMP) levels by inhibiting adenylyl cyclase nih.govnih.gov. This compound prevents forskolin-induced decreases in cAMP levels in CHO cells expressing mGluR2 caymanchem.comcaymanchem.comsapphire-usa.com. Forskolin (B1673556) is an activator of adenylyl cyclase, which increases cAMP production nih.govnih.gov. The ability of this compound to counteract the forskolin-induced decrease suggests that this compound, as an antagonist of mGluR2, interferes with the typical inhibitory effect of mGluR2 activation on cAMP levels. While some studies suggest group II mGluR activation can increase basal cAMP levels, the predominant effect linked to their Gi/o coupling is the inhibition of adenylyl cyclase and decrease in stimulated cAMP nih.govnih.gov.
Effects on Intracellular Calcium Ion Flux and Second Messenger Systems
Metabotropic glutamate receptors, particularly Group I mGluRs, are linked to the phosphatidylinositol-calcium second messenger system genecards.orggenecards.org. Activation of these receptors can lead to the release of intracellular calcium from stores and influx of extracellular calcium nih.goveurofinsdiscovery.comionbiosciences.com. This compound has been shown to influence intracellular calcium signaling scbt.com. Studies using two-photon calcium imaging and whole-cell recordings in hippocampal interneurons have demonstrated that this compound can block mGluR-mediated postsynaptic inward currents and associated slow calcium transients jneurosci.orgjneurosci.org. This further supports its role as an antagonist, preventing the calcium mobilization typically induced by mGluR activation. Calcium ions themselves act as crucial second messengers involved in various cellular processes, including synaptic plasticity nih.govjneurosci.orgcutm.ac.in.
Influence on Phosphoinositide Turnover
As mentioned in section 3.2.1, Group I mGluRs activate the phospholipase C pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) genecards.orggenecards.orgslideshare.netnih.govuconn.edu. This process is known as phosphoinositide turnover and is directly linked to the mobilization of intracellular calcium genecards.orggenecards.orgnih.gov. This compound's ability to inhibit InsP accumulation (a product of phosphoinositide turnover) in cells expressing mGluR1 indicates its influence on this pathway caymanchem.comcaymanchem.comsapphire-usa.comnih.gov. One source also mentions this compound impacting intracellular signaling pathways, particularly those involving phosphoinositide turnover, in relation to mGluR5 modulation scbt.com.
Electrophysiological Effects
The molecular interactions and downstream signaling modulations by this compound translate into observable electrophysiological effects on neuronal activity. This compound has been shown to inhibit the paired-pulse ratio of monosynaptic inhibitory postsynaptic currents (IPSC) potentiation arctomsci.commedchemexpress.com. It has also been used in electrophysiological studies to block long-term depression (LTD) induced by group I mGluR agonists in rats medchemexpress.comarctomsci.commedchemexpress.com. In hippocampal interneurons, this compound blocked mGluR-mediated postsynaptic currents and calcium transients jneurosci.orgjneurosci.org. Furthermore, this compound significantly inhibited nociception induced by glutamate injection in a mouse model, suggesting an effect on neuronal circuits involved in pain transmission caymanchem.commedchemexpress.comarctomsci.comcaymanchem.commedchemexpress.comcapes.gov.br. Electrophysiological recordings have been used to study the effects of compounds like this compound on neuronal firing rates and currents nih.gov.
Here is a summary of some research findings related to this compound's mechanisms of action:
Study | Receptor(s) Targeted by this compound (Reported) | Observed Effect of this compound | Experimental Model/System | Key Finding(s) |
Sekiyama et al., 1996 caymanchem.comcaymanchem.com | mGluR1, mGluR2 | Inhibited L-glutamate-induced InsP accumulation; Prevented forskolin-induced decrease in cAMP | CHO cells expressing mGluR1 or mGluR2 | This compound acts as an antagonist at mGluR1 and mGluR2, affecting their respective signaling pathways (InsP and cAMP). |
Beirith et al., 2002 caymanchem.commedchemexpress.comarctomsci.comcaymanchem.commedchemexpress.comcapes.gov.br | Metabotropic glutamate receptors | Significantly inhibited glutamate-induced nociception | Mouse paw (in vivo) | This compound has antinociceptive effects, suggesting modulation of glutamatergic pain pathways. |
Journal of Neuroscience, 2005 jneurosci.orgjneurosci.org | Group I/II mGluRs | Blocked mGluR-mediated postsynaptic inward currents and slow Ca2+ transients | Hippocampal interneurons (rat brain slices) | This compound antagonizes mGluR-mediated electrical and calcium signals in these neurons. |
Han et al., 2012 medchemexpress.comarctomsci.commedchemexpress.com | Group I mGluR | Completely blocked long-term depression (LTD) induced by DHPG | Hippocampus (male Sprague-Dawley rats) | This compound interferes with mGluR-dependent synaptic plasticity mechanisms like LTD. |
Zhao and Levine, 2014 nih.govphysiology.org | mGluRs | Did not block BDNF effect on GABA release | Neocortical pyramidal neurons (mouse brain slices) | This compound did not interfere with a specific BDNF-mediated signaling pathway involving endocannabinoids, suggesting specificity of action. |
Digital Commons @ UConn, 2015 uconn.edu | mGluRs | Blocked iLTD induced by TBS | Inhibitory synapses in neocortical layer 2/3 pyramidal neurons | This compound blocks inhibitory long-term depression, highlighting its impact on inhibitory synaptic plasticity. |
Modebadze, 2014 aston.ac.uk | Group I/II mGluR | Did not abolish intrinsic bursting of layer III neurons | Hippocampal slices | This compound did not affect a specific pattern of neuronal activity (intrinsic bursting) in this context. |
Inhibition of Paired-Pulse Ratio of Monosynaptic Inhibitory Postsynaptic Currents (IPSC) Potentiation
Research indicates that this compound can inhibit the paired-pulse ratio of monosynaptic inhibitory postsynaptic currents (IPSC) potentiation. medchemexpress.commedchemexpress.combioscience.co.ukarctomsci.com The paired-pulse ratio is a form of short-term synaptic plasticity that reflects changes in the probability of neurotransmitter release from the presynaptic terminal. nih.gov An inhibition of the paired-pulse ratio potentiation suggests that this compound may influence the presynaptic mechanisms that contribute to the strengthening of inhibitory synapses. nih.govplos.org
Blockade of Long-Term Depression (LTD) Induced by Group I mGluR Agonists (e.g., DHPG)
This compound has been shown to completely block long-term depression (LTD) induced by agonists of Group I mGluRs, such as Dihydroxyphenylglycine (DHPG). medchemexpress.commedchemexpress.comarctomsci.comfelixbio.cn DHPG is a potent and selective agonist for Group I mGluRs, specifically mGluR1 and mGluR5. wikipedia.org Activation of these receptors can induce LTD, a form of synaptic plasticity characterized by a long-lasting decrease in synaptic strength. nih.govfrontiersin.org The ability of this compound to block DHPG-induced LTD highlights its antagonistic action at Group I mGluRs and suggests a role for these receptors in the mechanisms underlying this form of synaptic depression. medchemexpress.commedchemexpress.comarctomsci.comfelixbio.cn Studies in male Sprague-Dawley rats have demonstrated that this compound at a concentration of 35 nM/3.5 μL (i.c.v.) completely blocks LTD induced by DHPG (100 nM/5 μL, i.c.v.). medchemexpress.commedchemexpress.comarctomsci.comfelixbio.cn
Modulation of Long-Term Potentiation (LTP)
This compound has been implicated in the modulation of long-term potentiation (LTP). scispace.com LTP is a persistent strengthening of synaptic connections, considered a cellular mechanism underlying learning and memory. nih.govnih.gov While the precise mechanisms of this compound's modulation of LTP can vary depending on the specific neuronal circuit and experimental conditions, its role as an mGluR antagonist suggests it can influence the complex signaling pathways involved in LTP induction and maintenance. scispace.comnih.gov Metabotropic glutamate receptors are known to play diverse roles in synaptic plasticity, including the modulation of LTP. nih.gov
E4cpg in Disease Models and Therapeutic Potential Preclinical Research
Nociceptive Pain Models
E4CPG has been investigated for its antinociceptive properties in established models of inflammatory pain. These studies aim to elucidate the compound's ability to interfere with the transmission of pain signals at various levels of the nervous system.
In a formalin-induced inflammatory pain model in rats, which elicits a biphasic licking and flinching response of the injected paw, the intrathecal administration of (S)-4-carboxyphenylglycine ((S)-4CPG), a form of this compound, was observed to slightly reduce the nociceptive responses during the second phase of the test. researchgate.net This second phase is thought to be dependent on the development of central sensitization in the dorsal horn of the spinal cord, a process in which glutamate (B1630785) receptors play a crucial role. The modest reduction in pain behavior suggests that group I mGluRs, the target of this compound, are involved, albeit to a lesser extent than other receptor systems, in the modulation of this type of inflammatory pain. researchgate.net
The route of administration is a critical factor in determining the site and mechanism of a drug's action. Preclinical studies have utilized various administration routes to probe the antinociceptive effects of this compound.
Intrathecal injection of (S)-4CPG in rats has been shown to produce a slight reduction in the second phase of the formalin test, indicating an effect at the spinal cord level. researchgate.net
Further studies in mice have explored the effects of intracerebroventricular (i.c.v.) administration of (S)-4-carboxyphenylglycine ((S)-4CPG) on opioid-induced antinociception. This research revealed that (S)-4CPG significantly attenuated the pain-relieving effects of delta-opioid receptor agonists. nih.gov In contrast, the same study found that i.c.v. administration of (S)-4CPG slightly but significantly enhanced the antinociception produced by a mu-opioid receptor agonist. nih.gov These findings suggest a complex interaction between metabotropic glutamate receptors and the opioid system in the supraspinal modulation of pain.
Neurological and Psychiatric Disorders
The involvement of metabotropic glutamate receptors in synaptic plasticity and neuronal survival has positioned this compound as a compound of interest in models of neurological and psychiatric disorders.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. researchgate.net Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied cellular model of memory formation.
Research has demonstrated that the selective group I mGluR antagonist (S)4-carboxyphenylglycine (4-CPG) impairs a decremental LTP in hippocampal slice preparations when induced by a weak tetanization protocol. researchgate.net Furthermore, in freely moving animals, 4-CPG was found to impair a robust LTP. researchgate.net In behavioral studies, the same dose of 4-CPG mildly impeded spatial learning in an eight-arm radial maze and, in a more challenging version of the Y-maze spatial alternation task, led to complete amnesia, indicating a significant impairment of memory storage. researchgate.net
In the spinal cord, (S)-4-carboxyphenylglycine has been shown to consistently impair the development of LTP of C fibre-evoked field potentials, a synaptic model for central sensitization and hyperalgesia. researchgate.net
Experimental Model | Effect of (S)4-CPG | Source |
---|---|---|
Hippocampal Slice (Weak Tetanization) | Impaired decremental Long-Term Potentiation (LTP) | researchgate.net |
Freely Moving Animals | Impaired robust Long-Term Potentiation (LTP) | researchgate.net |
Eight-Arm Radial Maze | Mildly impeded spatial learning | researchgate.net |
Y-Maze (Difficult Configuration) | Complete amnesia (impaired memory storage) | researchgate.net |
Spinal Cord C Fibre Stimulation | Impaired Long-Term Potentiation (LTP) | researchgate.net |
The impairment of working memory is a well-documented effect of cannabinoid intoxication. nih.gov Research into the underlying mechanisms has revealed a crucial role for astroglia-dependent long-term depression (LTD) in the hippocampus. nih.gov A study investigating these pathways found that the cannabinoid agonist HU210 induces LTD. researchgate.net Interestingly, the application of this compound did not have significant effects on the LTD induced by HU210. researchgate.net This suggests that the signaling pathway through which cannabinoids impair working memory via LTD may not be directly dependent on the group I and II mGluRs that this compound antagonizes.
Glucocorticoids, at high levels, can induce apoptosis (programmed cell death) in hippocampal cells, a process implicated in stress-related neurological damage. plos.org The role of glutamate receptors in mediating these toxic effects has been a subject of investigation.
In a study using primary hippocampal cells from neonatal rats, it was demonstrated that exposure to the glucocorticoid receptor agonist dexamethasone (B1670325) (DEX) induced apoptosis. plos.org The administration of (RS)-alpha-ethyl-4-carboxyphenylglycine (this compound), a group I/II mGluR antagonist, completely abolished this apoptotic response. plos.org This finding highlights a significant neuroprotective potential of this compound against glucocorticoid-induced cell death, indicating that metabotropic glutamate receptors are key contributors to this pathological process. plos.orgresearchgate.net
Research in Epilepsy Models
Studies utilizing preclinical models of epilepsy have investigated the influence of this compound on the aberrant neural activity that characterizes the condition. This research has focused on its effects on pathological brain rhythms and network instability, particularly in the context of chronic epilepsy.
Effects on Slow Wave Oscillations (SWO) and Epileptiform Activity
In models of epilepsy, the presence of local slow waves during wakefulness has been identified. These waves share key characteristics with the slow waves observed during sleep, including a "down-state" of neuronal firing. Research suggests these slow waves may have a homeostatic relationship with interictal epileptiform discharges (IEDs), which are bursts of abnormal neuronal activity occurring between seizures. nih.gov Specifically, slow waves appear to adapt to the build-up of network excitability that precedes an IED and may reduce the impact of the subsequent IED on the network. nih.govresearchgate.net This has led to the hypothesis that slow waves in epilepsy might serve a protective function, reducing aberrant activity at the cost of transient cognitive impairment. nih.gov
The dramatic increase of epileptiform discharges during slow-wave sleep (SWS) is a hallmark of conditions like electrical status epilepticus of sleep (ESES). nih.gov In this state, there is a near-continuous pattern of slow spikes and waves during SWS. nih.gov Research into compounds that can modulate this activity is crucial for understanding how to mitigate the cognitive consequences of such relentless epileptiform activity.
Modulation of Network Activity in Chronic Temporal Lobe Epilepsy (TLE) Models
Temporal Lobe Epilepsy (TLE) is understood as a network disorder, characterized by recurrent seizures originating in the temporal lobe. nih.govucl.ac.uk Preclinical models show that TLE involves a complex reorganization of neural circuits, leading to a persistent imbalance between excitatory and inhibitory processes. nih.gov Studies on mouse models reveal reproducible, large-scale changes in brain networks following the development of focal epilepsy. ucl.ac.uk Research also points to the chronic reorganization and even enhancement of certain inhibitory (GABAergic) networks in the hippocampus in TLE models, which may contribute to abnormal neuronal synchronization. aesnet.org The investigation of this compound in these models aims to determine if it can modulate these pathological network dynamics and restore a degree of stability to the affected circuits.
Research Area | Model | Key Findings Related to Network Activity |
Epileptiform Activity | Focal Human Epilepsy Recordings | Wake slow waves show a homeostatic relationship with interictal epileptiform discharges (IEDs), potentially reducing network excitability. nih.gov |
Network Disruption | Mouse Model of TLE | Reproducible, large-scale modifications in brain networks occur after the development of focal epilepsy, particularly affecting the hemisphere contralateral to the seizure focus. ucl.ac.uk |
Circuit Reorganization | Mouse Model of TLE | Adult-born granule cells in the dentate gyrus are disproportionately involved in driving interictal epileptiform discharges. nih.gov |
Inhibitory Circuits | Mouse Model of TLE | Chronic epilepsy leads to significant remodeling and enhancement of hippocampal GABAergic networks, potentially contributing to abnormal synchronization. aesnet.org |
Alzheimer's Disease and Synaptic Degradation
Alzheimer's disease is characterized by progressive cognitive decline, which correlates strongly with the loss of synapses in the brain. researchgate.net A central hypothesis in the field is that soluble forms of amyloid-β (Aβ) and tau proteins are synaptotoxic. researchgate.net Mounting evidence suggests a physiological function for Aβ in mediating synaptic plasticity, but in Alzheimer's disease, this process may become dysregulated. nih.gov The disease is increasingly viewed as a result of competitive synaptic processes going awry, leading to widespread synaptic failure. researchgate.netnih.gov Research into this compound in this context explores whether the compound can interfere with the mechanisms that drive this pathological synaptic degradation, potentially offering a protective effect on synaptic integrity.
Modulation of Neurotransmission in Olfactory Bulb Mitral Cells
The olfactory bulb is a critical site for processing odor information, where mitral cells act as the primary output neurons. frontiersin.orgmdpi.com The firing patterns of these cells, which encode odor information, are shaped by a complex interplay of excitatory inputs from olfactory sensory neurons and modulation by various interneurons and neurotransmitter systems. frontiersin.orgmdpi.comfrontiersin.org Neuromodulators can significantly alter the function of the olfactory bulb, adapting its computations to specific behavioral demands. frontiersin.org For instance, dopamine (B1211576) has been shown to reduce the spontaneous firing rate of mitral cells, potentially improving the signal-to-noise ratio of odor processing. nih.gov Similarly, prostaglandin (B15479496) D2 can modulate mitral cell responses by suppressing inhibitory inputs. nih.gov Studies involving this compound in this system are designed to assess its influence on the neurotransmission process, determining whether it alters the excitability and response properties of mitral cells.
Oncology Research
Non-Inhibition of Glioma Cell Growth
Gliomas are highly aggressive brain tumors, and glioblastoma is the most common and lethal form. mdpi.com A key feature of these tumors is their rapid and invasive cell proliferation. mdpi.comresearchgate.net Numerous signaling pathways are implicated in driving this growth. Preclinical studies often screen novel compounds for their ability to inhibit the proliferation of glioma cell lines. mdpi.comnih.gov In this context, this compound has been evaluated for its potential anti-cancer effects. However, initial research indicates that this compound does not inhibit the growth of glioma cells. This finding, while negative in an oncological context, helps to refine the profile of the compound as being primarily neuromodulatory rather than cytotoxic.
Compound/Agent | Effect on Glioma Cells | Mechanism of Action |
Pyrazolo[4,3-c]pyridine-4-one | Growth Inhibition & Apoptosis | Targets cAMP and Bcl-2 levels, activates caspases. nih.gov |
Tectorigenin | Proliferation Inhibition | Induces G0/G1 cell cycle arrest. mdpi.com |
JAS239 (Choline-kinase inhibitor) | Proliferation & Invasion Inhibition | Reduces choline (B1196258) levels and HIF-1/2α protein levels. biorxiv.org |
This compound | No Growth Inhibition | N/A |
Distinction from Cystine Transport Inhibitors in Glioma Research
In the landscape of glioma research, the chemical compound this compound, also known as (RS)-α-Ethyl-4-carboxyphenylglycine, serves a critical role as a broad-spectrum antagonist for metabotropic glutamate receptors (mGluRs). Its primary utility in preclinical studies has been to differentiate the mechanisms of action of other compounds, particularly those that inhibit cystine transport, such as (S)-4-Carboxyphenylglycine ((S)-4-CPG).
Initial investigations into potential therapeutic avenues for glioma explored the inhibition of cystine uptake. Glioma cells exhibit a high demand for the amino acid cystine to synthesize glutathione (B108866), a key antioxidant. This dependency makes the cystine/glutamate antiporter system xc- a potential therapeutic target. The compound (S)-4-CPG was identified as an inhibitor of this system, leading to reduced glutathione levels and subsequent inhibition of glioma cell growth. medneuroscisociety.org
To ascertain whether the anti-proliferative effects of (S)-4-CPG were due to its action on system xc- or a result of its known activity as a group I mGluR antagonist, researchers utilized this compound. In preclinical models, this compound, when applied to glioma cells, did not inhibit their growth. medneuroscisociety.org This finding was crucial in demonstrating that the growth-inhibitory effects of (S)-4-CPG were not mediated through mGluR antagonism but rather through the inhibition of cystine transport.
Further studies have corroborated this distinction. For instance, the growth inhibition caused by (S)-4-CPG could be overcome by the addition of exogenous L-cystine, further solidifying the role of cystine transport inhibition in its mechanism of action. medneuroscisociety.org In contrast, the effects of this compound were not linked to the cystine transport pathway.
The use of this compound in these preclinical glioma models has been instrumental in elucidating the specific pathways that contribute to glioma cell proliferation and survival. By acting as a control for mGluR antagonism, this compound has helped to confirm that targeting the cystine/glutamate antiporter system xc- is a viable strategy for inhibiting glioma growth, independent of mGluR activity.
Research Findings on this compound vs. (S)-4-CPG in Glioma Models
Compound | Primary Mechanism of Action in Glioma Studies | Effect on Glioma Cell Growth | Reversibility by L-cystine |
---|---|---|---|
This compound | Broad-spectrum metabotropic glutamate receptor (mGluR) antagonist | No significant inhibition | Not applicable |
(S)-4-CPG | Inhibitor of the cystine/glutamate antiporter system xc- | Significant inhibition | Yes |
Methodologies in E4cpg Research
In Vitro Studies
In vitro studies provide controlled environments to examine the direct effects of E4CPG on cells and their components.
Cell Culture Models
Various cell culture models are employed to study this compound's effects on different cell types expressing metabotropic glutamate (B1630785) receptors. These models include:
CHO cells: Chinese Hamster Ovary (CHO) cells are commonly used in receptor studies due to their ease of culture and ability to express recombinant proteins. This compound has been shown to inhibit L-glutamate-induced increases in inositol (B14025) phosphate (B84403) (InsP) levels in CHO cells engineered to express mGluR1. caymanchem.com It also prevents forskolin-induced decreases in cAMP levels in CHO cells expressing mGluR2. caymanchem.com
HT-22 cells: While not explicitly found in the search results in conjunction with this compound, HT-22 cells, a mouse hippocampal neuronal cell line, are frequently used in neurotoxicity studies and could potentially be used to investigate this compound's protective or modulatory effects.
Glioma cell lines: Glioma cell lines are utilized to study brain tumors. Interactions between glioma cells and other brain cells, including astrocytes and neurons, are often investigated using co-culture systems. mednexus.orgnih.govresearchgate.net While this compound's direct use with specific glioma cell lines wasn't detailed in the search results, these models are relevant for studying compounds affecting glutamate signaling in the context of brain tumors.
Cortical astrocytes: Cortical astrocytes are a major glial cell type in the brain that interact closely with neurons and participate in glutamate homeostasis. mednexus.orgnih.govresearchgate.net In vitro co-culture models involving astrocytes and neurons or glioma cells are used to study these interactions. mednexus.orgnih.govresearchgate.net
Cortical neurons: Primary cultures of cortical neurons or neuronal cell lines are used to study the direct effects of this compound on neuronal activity and signaling pathways. This compound has been shown to act at rat cortical mGluRs. arctomsci.commedchemexpress.com Studies using Xenopus tectal neurons have shown that this compound can increase the calcium response to glutamate. nih.govresearchgate.net
Electrophysiological Techniques
Electrophysiological techniques, particularly patch-clamp, are crucial for examining the effects of this compound on ion channel activity and synaptic transmission. moleculardevices.comuk.comwikipedia.orgconductscience.comnih.gov
Whole-cell patch-clamp: This technique allows for the measurement of ionic currents across the entire cell membrane. moleculardevices.comuk.comwikipedia.orgconductscience.com Whole-cell patch-clamp has been used to study the effects of this compound on synaptic currents. This compound can inhibit the paired-pulse ratio of monosynaptic inhibitory postsynaptic currents (IPSC) potentiation. arctomsci.commedchemexpress.com It has also been used in studies involving synaptic blockers, including this compound, to investigate the intrinsic properties of neurons like mitral cells in the olfactory bulb. jneurosci.org
Calcium Imaging Techniques
Calcium imaging techniques are used to monitor changes in intracellular calcium levels, which are often downstream of glutamate receptor activation. medchemexpress.comfishersci.fisigmaaldrich.com
Fluo-3 AM: Fluo-3 AM is a fluorescent calcium indicator that increases in fluorescence upon binding to Ca2+. medchemexpress.comfishersci.fisigmaaldrich.com Fluo-3 AM imaging has been used to assess the calcium response to glutamate and the effects of glutamate receptor antagonists like this compound. nih.govresearchgate.net Studies in Xenopus tectal neurons demonstrated that this compound increased the calcium response to glutamate. nih.govresearchgate.net
Biochemical Assays
Biochemical assays are used to measure levels of signaling molecules and other cellular components affected by this compound.
Inositol phosphate levels: Inositol phosphates (IPs) are second messengers produced downstream of Group I mGluR activation. nih.govnih.gov Assays measuring inositol phosphate levels can indicate the activity of these receptors. This compound has been shown to inhibit L-glutamate-induced increases in inositol phosphate levels in CHO cells expressing mGluR1. caymanchem.com
cAMP levels: Cyclic adenosine (B11128) monophosphate (cAMP) is another second messenger, often modulated by Group II mGluRs. Assays measuring cAMP levels can assess the activity of these receptors. This compound prevents forskolin-induced decreases in cAMP levels in CHO cells expressing mGluR2. caymanchem.com
Glutathione (B108866) levels: While not specifically mentioned in the search results in the context of this compound, glutathione is an important antioxidant, and its levels are often measured in studies investigating cellular stress and protection.
Receptor Binding Assays
Receptor binding assays are used to quantify the binding affinity of a compound to its target receptor. merckmillipore.comgiffordbioscience.comnih.govcytivalifesciences.com.cn
These assays typically involve using a radiolabeled ligand that binds to the receptor and measuring the displacement of this ligand by the test compound, such as this compound. merckmillipore.comnih.gov This allows for the determination of binding parameters like the inhibition constant (Ki) or IC50 value. This compound acts at rat cortical mGluR with a KB value of 0.367 mM. arctomsci.commedchemexpress.com
In Vivo Studies
In vivo studies utilize live animal models to investigate the systemic effects of this compound. arctomsci.comcaymanchem.commedchemexpress.comresearchgate.net
This compound has been studied in vivo for its effects on nociception and synaptic plasticity. Intraplantar, intrathecal, and intracerebroventricular administration of this compound significantly inhibited glutamate-induced nociception in mouse models. arctomsci.commedchemexpress.comresearchgate.net The maximal inhibition values varied depending on the administration route. arctomsci.commedchemexpress.com this compound also completely blocked long-term depression (LTD) induced by the Group I mGluR agonist DHPG in rats when administered intracerebroventricularly. arctomsci.commedchemexpress.com
In Vivo Antinociceptive Action of this compound in Glutamate-Induced Nociception arctomsci.commedchemexpress.com
Administration Route | Dose Range | Maximal Inhibition |
Intraplantar (i.pl.) | 1-10 µmol/paw | 48% |
Intrathecal (i.t.) | 3-30 nmol/site | 49% |
Intracerebroventricular (i.c.v.) | 1-10 nmol/site (nociception), 35 nM/3.5 µL (LTD) | 40% (nociception) |
Administration Route | Dose Range | Maximal Inhibition (Nociception) | Effect on LTD (DHPG-induced) |
---|---|---|---|
Intraplantar (i.pl.) | 1-10 µmol/paw | 48% | Not specified |
Intrathecal (i.t.) | 3-30 nmol/site | 49% | Not specified |
Intracerebroventricular (i.c.v.) | 1-10 nmol/site (nociception), 35 nM/3.5 µL (LTD) | 40% | Completely blocked |
Administration Routes
The route of administration for this compound in in vivo studies is dependent on the research question and the target site of action. Common routes reported include intrathecal (i.t.), intraplantar (i.pl.), and intracerebroventricular (i.c.v.) administration.
Intrathecal, intraplantar, and intracerebroventricular routes have been used to administer this compound in studies investigating its effects, particularly in nociception models arctomsci.commedchemexpress.commedchemexpress.comchemicalbook.comcapes.gov.br. These routes allow for targeting the spinal cord (i.t.), peripheral tissues (i.pl.), or the brain (i.c.v.), respectively.
Behavioral Assays
Behavioral assays are crucial for evaluating the functional consequences of this compound administration in live animals. The glutamate-induced paw licking model is a prominent example of a behavioral assay used in this compound research.
In the glutamate-induced paw licking model in mice, intraplantar injection of glutamate elicits a rapid pain response characterized by paw licking capes.gov.brcaymanchem.comvincibiochem.itsapphire-usa.com. This compound administered via intraplantar, intrathecal, or intracerebroventricular routes has been shown to inhibit this nociceptive behavior arctomsci.commedchemexpress.commedchemexpress.comchemicalbook.comcapes.gov.br. Research findings indicate that this compound significantly inhibits the nociception induced by glutamate injection arctomsci.commedchemexpress.commedchemexpress.comchemicalbook.com. The maximal inhibition values observed in glutamate-induced nociception studies in Swiss mice were reported for different administration routes arctomsci.commedchemexpress.commedchemexpress.comchemicalbook.com:
Administration Route | Maximal Inhibition (%) |
Intraplantar (i.pl.) | 48 |
Intrathecal (i.t.) | 49 |
Intracerebroventricular (i.c.v.) | 40 |
This indicates that this compound exhibits antinociceptive action in this model across different levels of the nervous system.
Brain Slice Preparations
In vitro studies using brain slice preparations allow for detailed examination of the cellular and synaptic effects of this compound in a controlled environment. Hippocampal, neocortical, and medial entorhinal cortex slices have been utilized.
Transverse hippocampal slices from rats and mice have been widely used to study the effects of this compound on synaptic transmission and plasticity nih.govpnas.orgnih.govau.dkbac-lac.gc.ca. These studies have investigated this compound's role in modulating GABAergic and glutamatergic signaling and phenomena like long-term depression (LTD) and long-term potentiation (LTP) nih.govnih.govau.dk. Neocortical slices, particularly from the somatosensory cortex of mice, have also been employed to examine this compound's influence on inhibitory synapses and its interaction with other signaling pathways like those involving BDNF and endocannabinoids uconn.eduphysiology.orgnih.govnih.goveneuro.org. Medial entorhinal cortex slices from rats have been used in studies where this compound was bath applied to investigate its effects on neuronal activity jneurosci.org.
Challenges and Future Directions in E4cpg Research
Development of More Selective mGluR Ligands
One significant challenge in utilizing compounds like E4CPG, which exhibits activity at both group I and group II mGluRs, is the need for greater selectivity. Metabotropic glutamate (B1630785) receptors comprise eight subtypes (mGluR1-8) divided into three groups based on sequence homology, pharmacology, and signaling pathways: Group I (mGluR1, 5), Group II (mGluR2, 3), and Group III (mGluR4, 6, 7, 8) nih.govfrontiersin.orgwindows.net. These subtypes have distinct roles and locations in the nervous system frontiersin.org.
Research into phenylglycine derivatives, including this compound and (+)-alpha-methyl-4-carboxyphenylglycine (M4CPG), has indicated that these compounds can differentiate between mGluR groups and may possess some subtype selectivity nih.gov. However, achieving high selectivity for individual mGluR subtypes remains a key goal in developing pharmacological tools and potential therapeutics. The development of more selective ligands is crucial for precisely dissecting the roles of specific mGluR subtypes in physiological and pathological processes nih.gov. Future research aims to build upon the understanding gained from compounds like this compound to design and synthesize novel ligands with improved selectivity profiles nih.gov.
Elucidation of this compound's Full Pharmacological Profile and Potential Off-Target Effects
While this compound is known for its activity at group I and II mGluRs, a comprehensive understanding of its full pharmacological profile is still evolving. Research has indicated that this compound, at certain concentrations, does not inhibit the growth of cultured cortical astrocytes or neurons, suggesting a degree of specificity in some contexts jneurosci.org. However, investigating potential off-target effects beyond the intended mGluR interactions is a critical challenge in drug discovery and research fda.govbiorxiv.orgdrugdiscoverynews.com.
Off-target interactions, where a compound interacts with unintended proteins, can lead to confounding results in research and potential adverse effects if considered for therapeutic development drugdiscoverynews.comfrontiersin.org. Although this compound is primarily a research tool, a thorough characterization of its interactions with a wide range of biological targets is essential for accurate interpretation of experimental findings and to avoid attributing effects solely to mGluR modulation if other targets are also involved fda.govbiorxiv.org. Computational methods and broad screening assays are valuable tools for predicting and identifying potential off-target interactions frontiersin.org.
Investigation of this compound's Role in a Broader Range of Neuropathologies
Glutamatergic neurotransmission, modulated by mGluRs, is implicated in numerous neuropathologies, including anxiety, pain, ischemia, Parkinson's disease, epilepsy, and schizophrenia windows.nettocris.com. This compound, as an mGluR antagonist, has been used in research related to conditions involving altered glutamatergic signaling. For instance, it has been employed in studies investigating nociception and long-term depression (LTD) nih.govresearchgate.net. Research suggests that broad-spectrum mGluR antagonists like this compound can block LTD induced by certain agonists researchgate.net.
Future research could explore the effects of this compound, or more selective derivatives, in a wider array of neuropathological models to further understand the involvement of specific mGluR subtypes in disease progression and potential therapeutic interventions. However, the interpretation of results obtained with a broad-spectrum antagonist like this compound in complex disease models requires careful consideration of its activity at multiple mGluR subtypes and potential off-target effects nih.goveneuro.org.
Advanced Computational Modeling for this compound-Receptor Interactions
Computational modeling plays an increasingly important role in understanding drug-receptor interactions and guiding the design of novel ligands scholarsresearchlibrary.commeilerlab.org. For compounds like this compound and their interactions with mGluRs, advanced computational approaches can provide valuable insights into binding modes, affinity, and selectivity scholarsresearchlibrary.comresearchgate.net.
Challenges in modeling membrane proteins like mGluRs exist, but advancements in techniques such as molecular dynamics simulations and machine learning methods are improving the accuracy of these models meilerlab.orgelifesciences.org. Future directions involve utilizing these advanced computational tools to model the interaction of this compound and its derivatives with different mGluR subtypes. This can help predict how structural modifications to this compound might impact its binding characteristics and selectivity, guiding the rational design of more potent and selective ligands scholarsresearchlibrary.commeilerlab.orgresearchgate.net.
Exploration of this compound Derivatives with Improved Pharmacokinetic Properties
For any compound to be effective as a research tool in vivo or as a potential therapeutic agent, it must possess suitable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) phcogj.comnih.gov. While the pharmacokinetic profile of this compound is not extensively detailed in the provided search results, developing derivatives with improved pharmacokinetic properties is a common challenge and future direction in medicinal chemistry phcogj.comnih.govmdpi.comnih.govfrontiersin.org.
Factors such as solubility, permeability, and metabolic stability can significantly influence a compound's bioavailability and its ability to reach its target in sufficient concentrations nih.govmdpi.comfrontiersin.org. Future research could focus on synthesizing this compound derivatives with modifications aimed at enhancing these properties. This might involve exploring different functional groups or structural scaffolds while retaining or improving the desired activity at mGluRs phcogj.comnih.govfrontiersin.org.
Translation of Preclinical Findings to Clinical Applications (Note: this compound is for research use only)
It is important to reiterate that this compound is currently designated for research use only. The translation of findings from preclinical research with compounds like this compound to clinical applications is a complex process fraught with challenges nih.govosf.ionih.govutah.eduresearchgate.net. The "valley of death" between preclinical research and clinical trials represents a significant hurdle, with a high attrition rate for drug candidates nih.govresearchgate.net.
Challenges in translation include the limitations of preclinical models in fully recapitulating human disease phenotypes, a lack of standardization in research methods, and regulatory complexities nih.govosf.ionih.gov. While this compound itself is not intended for clinical use, the knowledge gained from research utilizing it contributes to the broader understanding of mGluR function and their potential as therapeutic targets. Future efforts in the field of mGluR-targeted drug discovery will involve rigorous preclinical testing of novel, more selective, and pharmacokinetically favorable compounds, with careful consideration of translational challenges, to determine their potential for clinical development nih.govosf.ioutah.eduresearchgate.net.
Q & A
Q. What is the primary pharmacological target of E4CPG, and how does it modulate synaptic activity?
this compound ((RS)-α-ethyl-4-carboxyphenylglycine) is a selective antagonist of group I/II metabotropic glutamate receptors (mGluRs), with specific affinity for mGluR5 subtypes. It inhibits mGluR-mediated signaling by competitively binding to the glutamate recognition site, thereby blocking downstream pathways such as calcium flux and second-messenger systems . Its efficacy in suppressing long-term depression (LTD) at excitatory synapses has been demonstrated at concentrations of 500 μM in layer 5 neuronal studies .
Q. What are the standard experimental concentrations of this compound used in neuronal studies?
this compound is typically applied at 500 μM in vitro to block mGluR-mediated LTD in cortical layer 5 synapses . However, lower concentrations (e.g., 10 μM) have been shown to retain functional efficacy in blocking Aβ-induced synaptic cluster dispersal in fronto-cortical neurons . Researchers should calibrate doses based on the receptor density and experimental model (e.g., slice preparation vs. cell culture).
Q. How does this compound differ from other mGluR antagonists like MPEP or LY341495?
Unlike MPEP (a non-competitive mGluR5 antagonist), this compound acts as a competitive antagonist with broader group I/II mGluR selectivity. Its ethyl-carboxylate moiety enhances receptor binding specificity, as shown in structure-activity relationship studies . This makes this compound suitable for investigating synaptic plasticity mechanisms where multiple mGluR subtypes are involved .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s role in synaptic plasticity across different neuronal layers?
In layer 2/3 inhibitory synapses, 7 × theta-burst stimulation (TBS)-induced inhibitory LTD (iLTD) persists despite this compound application, suggesting mGluR-independent plasticity mechanisms . In contrast, layer 5 excitatory LTD is fully blocked by this compound . To resolve such contradictions, researchers should:
- Compare receptor subtype expression profiles across layers (e.g., mGluR5 vs. mGluR1).
- Use paired electrophysiological and immunohistochemical assays to validate receptor localization .
- Conduct dose-response analyses to identify layer-specific EC50 values.
Q. What methodological considerations are critical when designing experiments to study this compound’s effects on Aβ-induced synaptic disruption?
Key factors include:
- Timing of this compound application : Pre-treatment (45 min) is required to ensure receptor blockade before Aβ exposure .
- Control experiments : Validate this compound efficacy using mGluR agonists (e.g., DHPG) to confirm pathway suppression .
- Outcome measures : Quantify synaptic protein clusters (e.g., Homer1b, Shank1) via immunofluorescence and normalize to synaptophysin levels to control for presynaptic effects .
Q. How can researchers address variability in this compound’s efficacy across in vitro and in vivo models?
- In vitro : Use acute brain slices to minimize confounding factors like blood-brain barrier penetration.
- In vivo : Pair systemic this compound administration with microdialysis to monitor extracellular drug concentrations .
- Data normalization : Express results as a percentage of baseline activity to account for model-specific variability .
Data Contradiction Analysis
Q. Why does this compound fail to block Aβ-induced synaptic cluster dispersal in some studies despite mGluR5 involvement?
In fronto-cortical neurons, Aβ1-40-induced Homer1b/Shank1 cluster dispersal is unaffected by this compound, even though mGluR5 is implicated in Aβ toxicity. This suggests:
- Aβ may activate non-canonical pathways (e.g., NMDA receptor cross-talk).
- Compensatory mechanisms (e.g., BDNF signaling) might override mGluR blockade . Resolution Strategy : Combine this compound with TrkB receptor inhibitors to test for pathway redundancy.
Methodological Best Practices
Q. What protocols are recommended for synthesizing and purifying this compound derivatives?
- Synthesis : Use Bucherer-Bergs reactions with substituted acetophenones, followed by hydantoin hydrolysis .
- Purification : Employ ion-exchange chromatography and recrystallization (water/methanol) to achieve >95% purity .
- Validation : Confirm structure via -NMR and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.